BenchChemオンラインストアへようこそ!

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid

HPLC impurity profiling pharmacopoeial system suitability melphalan related substances

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid, systematically designated as 4-Morpholino-L-phenylalanine, is a synthetic, non-proteinogenic L-α-amino acid featuring a morpholine ring attached at the para position of the phenylalanine side chain. With a molecular formula of C₁₃H₁₈N₂O₃ and a monoisotopic mass of 250.1317 Da, the compound bears a single defined stereocenter (2S) and is recognized in the European Pharmacopoeia as Melphalan EP Impurity B, a specified related substance of the alkylating antineoplastic agent Melphalan.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 1270153-04-2
Cat. No. B571542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid
CAS1270153-04-2
Synonyms4-(4-Morpholinyl)-L-phenylalanine;  Melphalan Impurity B
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C13H18N2O3/c14-12(13(16)17)9-10-1-3-11(4-2-10)15-5-7-18-8-6-15/h1-4,12H,5-9,14H2,(H,16,17)/t12-/m0/s1
InChIKeyBKFTZFXJLYAYLN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid (CAS 1270153-04-2): Molecular Identity and Pharmacopoeial Role as Melphalan EP Impurity B


(2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid, systematically designated as 4-Morpholino-L-phenylalanine, is a synthetic, non-proteinogenic L-α-amino acid featuring a morpholine ring attached at the para position of the phenylalanine side chain [1]. With a molecular formula of C₁₃H₁₈N₂O₃ and a monoisotopic mass of 250.1317 Da, the compound bears a single defined stereocenter (2S) and is recognized in the European Pharmacopoeia as Melphalan EP Impurity B, a specified related substance of the alkylating antineoplastic agent Melphalan [1][2]. Its primary commercial utility lies in its role as a certified reference standard for impurity profiling, analytical method validation, and quality control of Melphalan active pharmaceutical ingredient (API) and finished dosage forms, where it enables unambiguous chromatographic identification and quantification at pharmacopoeially mandated levels [3].

Why Generic Substitution of (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid with Other Melphalan Impurities or Analogs Fails in Regulated Analytical Workflows


The (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid molecule is not interchangeable with other Melphalan-related impurities or close structural analogs because its pharmacopoeial identity is defined by a unique combination of chromatographic retention, acceptance criterion, and structural features that no other impurity replicates. Substituting Impurity B with, for example, Impurity A (dihydroxy melphalan), Impurity D, or the racemic DL-phenylalanine form would lead to incorrect peak assignment in HPLC system suitability tests, invalid impurity quantification, and ultimately non-compliance with regulatory submission requirements for Abbreviated New Drug Applications (ANDAs) [1][2]. The quantitative evidence below demonstrates that this compound occupies a singular, non-fungible position in the Melphalan impurity profile that directly impacts method accuracy, limit compliance, and product release decisions .

Quantitative Differentiation Evidence: (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid vs. Melphalan API and Closest Impurity Analogs


Chromatographic Relative Retention Time (RRT): Impurity B Elutes at RRT 0.3, Distinct from All Other Specified Melphalan Impurities

In the British Pharmacopoeia 2025 gradient HPLC method for Melphalan related substances, impurity B exhibits a relative retention time (RRT) of approximately 0.3 referenced to melphalan (retention time ≈ 10 min), placing it as the earliest-eluting specified impurity [1]. This RRT is markedly distinct from other specified impurities: impurity D (RRT ≈ 0.6), impurity I (RRT ≈ 0.8), impurity J (RRT ≈ 1.04), impurity G (RRT ≈ 1.4), and impurity H (RRT ≈ 1.5). The early elution position is critical for system suitability testing, where reference solution (e) – prepared from melphalan for system suitability CRS containing impurities B, D, G, H, and J – must achieve a peak-to-valley ratio ≥ 2.5 between impurity J and melphalan [1].

HPLC impurity profiling pharmacopoeial system suitability melphalan related substances

Pharmacopoeial Acceptance Limit: Impurity B Is Controlled at a Stricter 0.3% Threshold Compared to Impurity D (3.0%) and Impurity G (1.0%)

The BP 2025 monograph assigns impurity B a reporting threshold of 0.05% (disregard limit) and an acceptance limit of 0.3% (expressed as not more than 3 times the area of the principal peak in reference solution (c), where reference solution (c) represents 0.1% of the test concentration) [1]. This limit is among the tighter specifications within the Melphalan impurity profile: impurity D is permitted at up to 3.0% (6× reference solution (d)), impurity G at 1.0% (2× reference solution (d)), and impurities J and H each at 0.5% (1× reference solution (d)). Only impurity I has a lower limit at 0.2% [1]. The 0.3% limit places impurity B in the moderate-risk tier, requiring reliable quantification at levels achievable only with a well-characterized, high-purity reference standard .

impurity limit specification ICH Q3A pharmaceutical quality control

Molecular Weight and Alkylating Functionality: Impurity B (MW 250.29) Lacks the Bis(2-chloroethyl)amino Warhead Present in Melphalan (MW 305.20)

The structural divergence between impurity B and the parent drug Melphalan is functionally decisive. Melphalan (C₁₃H₁₈Cl₂N₂O₂, MW 305.20 g/mol) carries a bis(2-chloroethyl)amino group at the para position, which serves as the DNA-alkylating warhead responsible for its antineoplastic and genotoxic activity [1]. Impurity B (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) replaces this bis(chloroethyl)amino moiety with a morpholine ring, eliminating both chlorine atoms and reducing the molecular weight by 54.91 g/mol [2]. This substitution fundamentally alters the compound's reactivity profile: impurity B lacks the electrophilic nitrogen mustard functionality and therefore cannot form DNA cross-links via the same mechanism as Melphalan [3]. The absence of alkylating potential has direct implications for ICH M7 genotoxicity classification, as the morpholine substituent does not trigger the same structural alerts for DNA reactivity that the nitrogen mustard group does [3].

structural differentiation alkylating activity genotoxicity assessment

Lipophilicity (XLogP3): Impurity B Is More Hydrophilic (XLogP3 -1.4) Than Melphalan (XLogP3 -0.5), Driving Earlier Elution in Reversed-Phase HPLC

Computed XLogP3 values reveal a pronounced hydrophilicity difference between impurity B and Melphalan that mechanistically accounts for their chromatographic separation. Impurity B has XLogP3 = -1.4, while Melphalan has XLogP3 = -0.5, a difference of 0.9 log units reflecting the replacement of the lipophilic bis(2-chloroethyl)amino group with the more polar morpholine oxygen [1][2]. This difference translates to an approximately 8-fold shift in octanol-water partitioning favoring the aqueous phase for impurity B. The greater hydrophilicity directly produces the early RRT of 0.3 observed in the BP reversed-phase gradient method, where the mobile phase starts at 95% aqueous and increases organic content over time [3]. The hydrogen bond acceptor count also increases from 4 (Melphalan) to 5 (impurity B), further contributing to stronger aqueous-phase retention [1][2].

partition coefficient reversed-phase chromatography physicochemical property

Thermal Stability Under Storage: Impurity B Melts with Decomposition Above 214°C, Versus Melphalan Decomposition at 182–183°C

The solid-state thermal stability of impurity B, as indicated by its melting point with decomposition above 214°C, exceeds that of Melphalan, which decomposes at 182–183°C [1]. This approximately 31°C higher decomposition onset temperature suggests greater thermal robustness for impurity B under ambient handling conditions. However, the compound still requires refrigerated storage under an inert atmosphere to maintain certified purity, as specified in vendor Certificates of Analysis . The melting point difference can serve as an orthogonal identity confirmation parameter: a sample purporting to be impurity B that decomposes below 200°C would indicate misidentification or contamination with Melphalan or other impurities with lower thermal stability .

thermal stability melting point reference standard storage

Stereochemical Identity: (2S)-Enantiomer Versus Racemic DL Form – Single Stereocenter Configuration Mandates Chiral Purity for Pharmacopoeial Use

The BP monograph defines impurity B explicitly as (2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid, i.e., the single L-enantiomer [1]. The racemic DL form (CAS 1259994-01-8, 4-(4-Morpholinyl)-DL-phenylalanine) is commercially available but is not interchangeable with the (2S) enantiomer for pharmacopoeial applications. The DL mixture contains one defined stereocenter in a racemic mixture, whereas the (2S) form contains one defined stereocenter in a single enantiomer [2]. While specific optical rotation data for impurity B are not published in the BP monograph (the monograph specifies optical rotation only for Melphalan API: -36.0 to -30.0), the use of a racemic reference standard would produce erroneous peak areas in chiral or achiral HPLC methods due to potential differences in detector response factors between enantiomers, and would fail to meet the EP requirement that impurity reference standards match the stereochemistry of the impurity as it occurs in the API [1].

chiral purity enantiomer differentiation reference standard authenticity

Procurement-Driven Application Scenarios for (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid (Melphalan EP Impurity B)


Certified Reference Standard for HPLC System Suitability in Melphalan Drug Substance and Drug Product Release Testing

QC laboratories performing Melphalan API and tablet release testing under the BP monograph must prepare reference solution (e) using melphalan for system suitability CRS, which contains impurity B among other specified impurities. A discrete, well-characterized (2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid reference standard is required to confirm the identity of the impurity B peak at RRT ≈ 0.3 and to verify that the peak-to-valley ratio between impurity J and melphalan meets the ≥ 2.5 criterion [1]. Without a certified impurity B standard, laboratories cannot perform the identification of impurities step mandated by the monograph, nor can they validate the disregard limit of 0.05% [1].

Method Validation and ANDA Filing for Generic Melphalan Products

Generic drug developers submitting ANDAs for Melphalan tablets or injections must demonstrate that their analytical method can accurately quantify impurity B at the 0.3% acceptance limit. This requires a reference standard of impurity B with documented purity (typically NLT 98% by HPLC) and full characterization data (¹H NMR, ¹³C NMR, IR, Mass) as provided in the Certificate of Analysis . The standard is used to establish linearity, accuracy, precision, and limit of quantification (LOQ) for impurity B in the presence of Melphalan and other related substances. The XLogP3 difference of -0.9 between impurity B and Melphalan validates the selectivity of the gradient method and supports the robustness section of the method validation report [2].

Forced Degradation and Stability-Indicating Method Confirmation

Per ICH Q1A(R2), stability-indicating methods must demonstrate that degradation products are resolved from the API and from each other. The Brightman et al. (1999) gradient HPLC method, which underpins the current BP monograph, was validated as stability-indicating using melphalan samples stored under stressed conditions [3]. Impurity B, as a potential process-related impurity rather than a primary degradation product, must still be shown not to interfere with degradation peaks (e.g., monohydroxy and dihydroxy melphalan). Laboratories use the impurity B reference standard to spike stressed samples and confirm that its peak at RRT 0.3 does not co-elute with any degradation product formed under acidic, basic, oxidative, thermal, or photolytic stress conditions [3].

Genotoxicity Risk Assessment and ICH M7 Impurity Classification

Under ICH M7, all actual and potential impurities in pharmaceuticals must be assessed for DNA-reactive mutagenic potential using complementary (Q)SAR tools such as DEREK Nexus and Sarah Nexus. Impurity B, bearing a morpholine substituent instead of the bis(2-chloroethyl)amino nitrogen mustard group, lacks the structural alerts for DNA alkylation that classify Melphalan itself as a genotoxic agent [4]. A pure reference standard of (2S)-2-amino-3-(4-morpholin-4-ylphenyl)propanoic acid enables confirmatory Ames testing (bacterial reverse mutation assay) to support a Class 5 (non-mutagenic) classification under ICH M7, which carries a less restrictive acceptable intake than Class 1 or 2 impurities and can significantly simplify the impurity control strategy in the drug master file [4].

Quote Request

Request a Quote for (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.